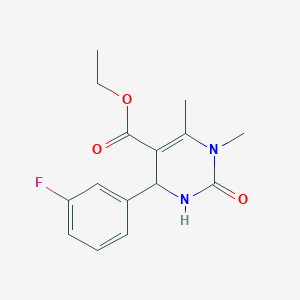

Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The presence of a pyrimidine ring suggests that it might have properties similar to other pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of a pyrimidine ring and fluorophenyl group could potentially undergo various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Antibacterial Activity

The emergence of drug-resistant bacterial strains poses a significant challenge in medicine. Schiff bases, including RO4, have been investigated for their antibacterial potential. In vitro studies have demonstrated moderate antibacterial activity against various bacterial species. Notably, RO4 exhibited the highest activity against Candida albicans with an MIC (minimum inhibitory concentration) value of 62.5 µg/mL . Further research is needed to explore its efficacy against other bacterial strains.

Antifungal Activity

RO4 also displays antifungal properties. It exhibits moderate antifungal activity against Candida spp., including C. albicans. The compound’s mechanism of action against fungal pathogens warrants further investigation . Understanding its interactions with fungal enzymes and cell structures could provide valuable insights for drug development.

Cytotoxicity Assessment

Before clinical use, assessing the toxicity of RO4 is crucial. Researchers have examined its impact on cell lines to evaluate potential adverse effects. These studies help determine safe dosage ranges and guide therapeutic applications .

Molecular Docking Studies

To elucidate the mechanism of action, molecular docking studies were conducted. RO4 was docked against specific bacterial and fungal enzymes, including topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase. These investigations shed light on how the compound interacts with essential cellular targets .

Biological Applications in Agriculture

Indole derivatives, such as RO4, have relevance in agriculture. They can influence plant growth, development, and stress responses. Investigating the effects of RO4 on crop plants could reveal its potential as a plant growth regulator or stress alleviator .

Chiral Synthesis and Pharmaceutical Intermediates

RO4’s chemical structure makes it a valuable intermediate for chiral synthesis. Researchers have explored its use in constructing more complex molecules, including pharmaceuticals. For instance, it can serve as a precursor for synthesizing compounds with potential therapeutic applications .

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 6-(3-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-6-5-7-11(16)8-10/h5-8,13H,4H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWFSBAAFXWWKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)F)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2445549.png)

![5-(Furan-2-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2445557.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2445558.png)

![Methyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate](/img/structure/B2445560.png)